molecular formula C8H11NOS B2998988 3-Methoxy-4-(methylsulfanyl)aniline CAS No. 19284-92-5

3-Methoxy-4-(methylsulfanyl)aniline

Cat. No.: B2998988
CAS No.: 19284-92-5
M. Wt: 169.24
InChI Key: HGLLVRIWMKISPS-UHFFFAOYSA-N
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Description

3-Methoxy-4-(methylsulfanyl)aniline: is an organic compound with the molecular formula C8H11NOS It is a derivative of aniline, featuring a methoxy group at the third position and a methylsulfanyl group at the fourth position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-4-(methylsulfanyl)aniline can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of a suitable precursor, such as 3-methoxyaniline, with a methylsulfanyl group. This reaction typically requires a strong base, such as sodium hydride, and a methylsulfanyl donor, such as methylthiol, under anhydrous conditions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Catalysts and solvents are selected based on their ability to facilitate the reaction while being cost-effective and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 3-Methoxy-4-(methylsulfanyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Iron powder, hydrochloric acid.

    Substitution: Sodium hydride, methylthiol.

Major Products:

Scientific Research Applications

3-Methoxy-4-(methylsulfanyl)aniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Derivatives of this compound are explored for their potential use in drug development.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Methoxy-4-(methylsulfanyl)aniline involves its interaction with specific molecular targets. The methoxy and methylsulfanyl groups contribute to its binding affinity and selectivity towards these targets. The compound can modulate enzymatic activities, inhibit specific proteins, or interact with nucleic acids, leading to various biological effects .

Comparison with Similar Compounds

  • 3-Methoxy-4-(methylthio)aniline
  • 4-Methoxy-3-(methylsulfanyl)aniline
  • 3-Methoxy-4-(ethylsulfanyl)aniline

Comparison: 3-Methoxy-4-(methylsulfanyl)aniline is unique due to the specific positioning of the methoxy and methylsulfanyl groups on the benzene ring. This positioning influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities, reaction rates, and stability under various conditions .

Properties

IUPAC Name

3-methoxy-4-methylsulfanylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NOS/c1-10-7-5-6(9)3-4-8(7)11-2/h3-5H,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGLLVRIWMKISPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)N)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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